3,6-Di-O-tert-butyldimethylsilyl-D-glucal

Carbohydrate Chemistry Protecting Group Strategy Regioselective Functionalization

Complex glycan synthesis often requires iterative protecting-group manipulation, where per-acetylated glycals necessitate low-yielding selective deprotection that risks glycal double-bond reduction. 3,6-Di-O-TBDMS-D-glucal eliminates this bottleneck via a pre-installed free 4-OH handle for direct functionalization. • Orthogonal TBDMS stability enables clean, high-yield C-6 formylation; ~8× faster Ferrier glycosylation vs. acyl-protected analogs • Bypasses 1-2 deprotection steps, improving overall yield by ≥60% for sialylated glycan assembly • Crystalline solid (mp 43-45 °C), ≥97% purity; scalable from milligram to multi-gram synthesis

Molecular Formula C18H38O4Si2
Molecular Weight 374.7 g/mol
CAS No. 111830-53-6
Cat. No. B039187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Di-O-tert-butyldimethylsilyl-D-glucal
CAS111830-53-6
Synonyms3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL
Molecular FormulaC18H38O4Si2
Molecular Weight374.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O
InChIInChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16+/m1/s1
InChIKeyJVPOCCACFOBDEV-OAGGEKHMSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Di-O-TBDMS-D-glucal Overview


3,6-Di-O-tert-butyldimethylsilyl-D-glucal is a regioselectively protected D-glucal derivative in which the hydroxyl groups at the 3- and 6-positions are masked with acid-labile tert-butyldimethylsilyl (TBDMS) ethers, leaving the 4-OH free for further orthogonal functionalization. This compound serves as a versatile chiron for the stereocontrolled synthesis of complex oligosaccharides, glycoconjugates, and biologically active glycosides [1]. Its crystalline solid nature (mp 43–45 °C) and commercial availability at >97% purity facilitate its routine use as a glycosyl donor in both academic and industrial settings .

Why 3,6-Di-O-TBDMS-D-glucal Is Irreplaceable


Superficially similar protected glycals—such as per-acetylated (e.g., tri-O-acetyl-D-glucal) or per-benzylated analogs—are not functionally equivalent to 3,6-di-O-TBDMS-D-glucal. The orthogonal stability of TBDMS ethers versus acyl or benzyl groups dictates the sequence of protecting-group manipulations, directly impacting synthetic efficiency and yield [1]. More critically, the free 4-OH in this compound is a unique, pre-installed chemical handle for selective oxidation, esterification, or glycosidic bond formation, a feature absent in all per-O-protected glycals. Attempting to substitute with a fully protected glucal necessitates additional, often low-yielding, deprotection steps that can compromise the glycal double bond, as demonstrated by the quantitative differences in C-6 formylation selectivity among various silyl protecting groups [2].

3,6-Di-O-TBDMS-D-glucal vs. Closest Analogs


C-6 Formylation Yield vs. TBDPS Glucal

Under identical Vilsmeier-Haack formylation conditions (POCl₃·DMF reagent), the 3,6-di-O-TBDMS ether of D-glucal undergoes clean, selective conversion to the corresponding C-6-O-formate in high yield, whereas the bulkier 3,6-di-O-tert-butyldiphenylsilyl (TBDPS) analog gives a significantly lower yield [1]. This difference stems from the greater steric hindrance of the TBDPS group, which retards electrophilic attack at the sterically congested C-6 site.

Carbohydrate Chemistry Protecting Group Strategy Regioselective Functionalization

Acid Stability vs. TES Analog

The TBDMS group is known to be approximately 10,000 times more stable to acid-catalyzed hydrolysis than the triethylsilyl (TES) group, a property that is preserved on the glucal scaffold [1]. This differential stability allows for the selective deprotection of a TES ether at the 4-position in the presence of the 3,6-di-O-TBDMS glucal, a strategy not feasible with a 3,6-di-O-TES glucal.

Protecting Group Stability Silyl Ethers Glycals

One-Step Protection vs. Multi-Step Benzylation

A single-step direct silylation of D-glucal with tert-butyldimethylsilyl chloride yields the 3,6-di-O-TBDMS derivative in 90% yield [1]. In contrast, achieving the equivalent 3,6-di-O-benzyl protection requires a multi-step sequence (selective 4,6-O-benzylidenation, 3-O-benzylation, then reductive opening) which typically proceeds in <70% overall yield from D-glucal [2].

Glycal Protection Silylation Regioselectivity

Free 4-OH for Orthogonal Functionalization

3,6-Di-O-TBDMS-D-glucal presents a free 4-OH group that is quantifiably accessible for direct, high-yield esterification (e.g., acetylation yields the 4-O-acetyl derivative in >95% yield), whereas per-O-acetyl-D-glucal (3,4,6-tri-O-acetyl-D-glucal) requires a low-yielding selective mono-deacetylation to regenerate the same partially protected intermediate [1]. This pre-installed orthogonal functionality eliminates a deprotection step that is documented to proceed in only 50–70% yield.

Orthogonal Protection Glycosyl Donor Regioselective Synthesis

Selective Desilylation vs. Benzyl Deprotection

Following initial 4-O-modification, the TBDMS groups at positions 3 and 6 can be selectively cleaved using fluoride sources (e.g., TBAF, HF·pyridine) leaving the 4-substituent intact, enabling a second orthogonal deprotection event [1]. In contrast, benzyl groups at these positions require harsh hydrogenolysis conditions that risk reducing the glycal double bond, a side reaction that occurs to the extent of 15–20% under standard Pd/C, H₂ conditions [2].

Protecting Group Interconversion Silyl Ether Cleavage Glycal Chemistry

Glycosylation Reactivity vs. Acetyl Glucal

Glycals protected with electron-donating silyl groups are known to exhibit higher reactivity in electrophilic addition reactions than those protected with electron-withdrawing acyl groups. In a Ferrier-type glycosylation, the TBDMS-protected donor is consumed within 15 minutes, while a comparable 3,6-di-O-acetyl-D-glucal donor requires 2 hours for complete conversion under identical conditions [1]. This is consistent with the ability of silyl groups to stabilize the oxocarbenium ion intermediate.

Glycosylation Donor Reactivity Protecting Group Effect

3,6-Di-O-TBDMS-D-glucal Application Scenarios


C-6 Modified Glycoside Synthesis

Procurement of 3,6-di-O-TBDMS-D-glucal is favored when synthetic routes require selective C-6 functionalization. The data from the Vilsmeier-Haack formylation [1] demonstrate that the TBDMS ether provides a clean and high-yielding conversion to the C-6-O-formate, directly enabling the construction of C-6 aldehyde or carboxylate derivatives. This selectivity avoids the complex protecting-group choreography required if starting from a per-O-acetyl- or per-O-benzyl-protected glucal.

Sialylated Oligosaccharide Assembly

The free 4-OH of this compound is a strategic advantage for chemists assembling 3,6-di-O-sialylated glycans. The direct, high-yield 4-O-acetylation or sialylation [2] bypasses the low-yielding selective deprotection required with per-O-acetyl glucal. This reduces the synthetic sequence by one to two steps, improves overall yield by at least 60%, and provides a more scalable route to complex, biologically relevant motifs, such as those found in gangliosides.

2-Azido-2-deoxy-glycosyl Donors

For the synthesis of 2-azido-2-deoxy-glycosyl donors—key precursors to a wide array of biologically active amino sugars—the orthogonal stability of the 3,6-di-O-TBDMS groups relative to a 4-O-acyl group is critical [1]. After azidonitration, the silyl groups can be cleanly removed with fluoride, leaving the 4-O-acyl group intact, a sequence that is incompatible with base-labile acetyl protecting groups. This differential stability, quantified by the absence of glycal reduction during silyl cleavage versus a 15–20% loss with benzyl groups, makes this compound the superior starting material for this important compound class.

High-Throughput Glycosylation Libraries

The approximately 8-fold higher reactivity of silyl-protected glycals over acyl-protected ones in Ferrier glycosylation [3] makes 3,6-di-O-TBDMS-D-glucal a preferred building block for automated oligosaccharide synthesizers and parallel synthesis libraries. The faster reaction kinetics allow for shorter cycle times and higher throughput, directly reducing the cost per compound in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Di-O-tert-butyldimethylsilyl-D-glucal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.